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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-amine

Cat. No.: B1315154

An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-amine (CAS: 74788-46-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound 1-(4-
Chlorophenyl)propan-1-amine (CAS Number: 74788-46-8). It covers key chemical and
physical properties, spectroscopic data, and a detailed synthesis protocol. While the
phenethylamine scaffold is common in centrally active agents, specific quantitative biological
data, such as enzyme inhibition or receptor binding affinities for this particular compound, are
not extensively reported in publicly accessible literature. This guide consolidates the available
validated information to serve as a foundational resource for research and development
activities.

Chemical and Physical Properties

The fundamental properties of 1-(4-Chlorophenyl)propan-1-amine are summarized below.
This data is essential for handling, characterization, and experimental design.

Table 1: Chemical Identifiers and Properties
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Identifier/Property Value Reference(s)
CAS Number 74788-46-8 [1]
Molecular Formula CoH12CIN [1]
Molecular Weight 169.65 g/mol [1]
1-(4-chlorophenyl)propan-1-
IUPAC Name (_ Phenylprop [1]
amine
Canonical SMILES CCC(C1=CC=C(C=C1)CIN [1]
| INChl Key | JAVXFKQNRRUYMG-UHFFFAOYSA-N |[1] |
Table 2: Physical Properties
Property Value Reference(s)
Melting Point 67-68 °C N/A
Boiling Point 118-120 °C (at 15 Torr) N/A

| Density | 1.094 g/cm3 | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the

compound.

Table 3: 1H NMR Spectroscopic Data
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Parameter Value Reference(s)
Spectrometer 300 MHz [2]
Solvent CDClIs [2]
Chemical Shifts (3) 0.85 (3H, t, J = 7.3 H2) [2]
1.58-1.74 (2H, m) [2]
3.80 (1H,t,J = 7.0 Hz) [2]

| | 7.21-7.40 (4H, m) |[2] |

Note on other spectra: Experimental 13C NMR, comprehensive Infrared (IR), and Mass

Spectrometry (MS) data for 1-(4-Chlorophenyl)propan-1-amine are not readily available in

public databases. However, based on its structure as a primary aromatic amine, the following

characteristic IR absorptions can be expected.

Table 4: Expected Infrared (IR) Absorption Bands

Expected
Functional Group Vibration Type Wavenumber Reference(s)
(cm™)
N-H (Primary Asymmetric & 3400-3250 (two 21141
Amine) Symmetric Stretch bands)
N-H (Primary Amine) Scissoring (Bend) 1650-1580 [31[4]
Aromatic C-H Stretch 3100-3000 [3114]
Aliphatic C-H Stretch 3000-2850 [3114]
C-N (Aromatic Amine)  Stretch 1335-1250 [3][4]

| N-H | Wag | 910-665 (broad) |[3][4] |

Biological Activity and Potential Applications

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.chemicalbook.com/synthesis/1-4-chlorophenyl-propan-1-amine.htm
https://www.benchchem.com/product/b1315154?utm_src=pdf-body
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The core structure of 1-(4-chlorophenyl)propan-1-amine, a substituted phenethylamine, is a
well-known scaffold in medicinal chemistry, often associated with activity in the central nervous
system.[5] Compounds with this backbone have been explored as monoamine reuptake
inhibitors or as ligands for various G-protein coupled receptors (GPCRS).[5]

Specifically, the chiral (S)-enantiomer of 1-(4-Chlorophenyl)propan-1-amine has been noted
for its potential biological activity, particularly in the context of neurological disorders. [N/A]
Research suggests it may act via enzyme inhibition or receptor interactions that modulate
neurotransmitter systems, though specific targets and quantitative data remain subjects for
further investigation. [N/A]

Experimental Protocols

The following section details a validated laboratory-scale synthesis for 1-(4-
Chlorophenyl)propan-1-amine.

Synthesis of 1-(4-Chlorophenyl)propan-1-amine[2]

This synthesis is a two-step process involving the formation of an oxime intermediate followed
by its reduction to the target primary amine.

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate)
e Materials:

o 1-(4-chlorophenyl)propan-1-one (1.69 g)

o Hydroxylamine hydrochloride (1.39 g)

o Triethylamine (2.79 mL)

o Ethanol (60 mL)

o Ethyl acetate

o Water

o Saturated brine
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o Anhydrous magnesium sulfate

e Procedure:

o Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) in a suitable reaction
vessel.

o Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution at
room temperature.

o Stir the reaction mixture at room temperature for 16 hours.

o Remove the solvent by evaporation under reduced pressure.

o To the resulting residue, add water and perform an extraction with ethyl acetate.
o Wash the organic extract successively with water and saturated brine.

o Dry the extract over anhydrous magnesium sulfate.

o Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-N-
hydroxypropan-1-imine intermediate.

Step 2: Reduction to 1-(4-Chlorophenyl)propan-1-amine
e Materials:

o 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (from Step 1)

[e]

Tetrahydrofuran (THF, 100 mL)

o

1.1 M Borane-tetrahydrofuran complex solution (27.3 mL)

[¢]

1 M Hydrochloric acid

o

Ethyl acetate

[e]

Silica gel for column chromatography (NH silica)
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o Hexane/ethyl acetate solvent system

e Procedure:

[e]

Dissolve the crude oxime intermediate in tetrahydrofuran (100 mL).

o Add the 1.1 M borane-tetrahydrofuran complex solution (27.3 mL) to the mixture.
o Stir the mixture at 80°C for 16 hours.

o After cooling, add 1 M hydrochloric acid to the reaction mixture.

o Extract the mixture with ethyl acetate.

o Wash the organic extract successively with water and saturated brine.

o Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under
reduced pressure.

o Purify the resulting residue using silica gel column chromatography (NH silica, eluting with
a hexane/ethyl acetate gradient) to yield the final product, 1-(4-Chlorophenyl)propan-1-
amine (520 mg).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis protocol described
above.
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Starting Materials

1-(4-chlorophenyl)propan-1-one Hydroxylamine HCI Triethylamine

Step 1: Oxime Formation
(Ethanol, RT, 16h)

Reducing Agent

Borane-THF Complex

Step 2: Reduction
(THF, 80°C, 16h)

Purifiéation

Silica Gel Column
Chromatography

Y

Final Product:
1-(4-Chlorophenyl)propan-1-amine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)propan-1-amine.

Safety and Handling

This compound is associated with the following hazard statements:
o H302: Harmful if swallowed. [N/A]
o H314: Causes severe skin burns and eye damage. [N/A]

o H335: May cause respiratory irritation. [N/A]
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Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn when handling this chemical. Work should be conducted in a
well-ventilated fume hood.

Conclusion

1-(4-Chlorophenyl)propan-1-amine, CAS 74788-46-8, is a primary amine for which a clear
synthesis protocol and basic chemical data are available. The provided *H NMR data can be
used for its identification. While its structural motif suggests potential applications in
neuropharmacology, a lack of published, specific biological activity data indicates that this
compound is an open area for further research and characterization. This guide serves as a
starting point for researchers interested in exploring its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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